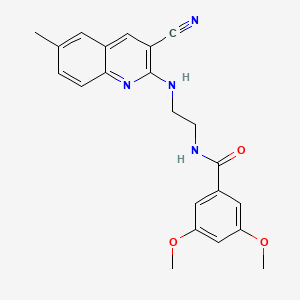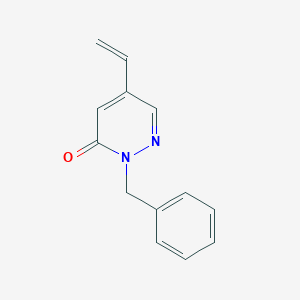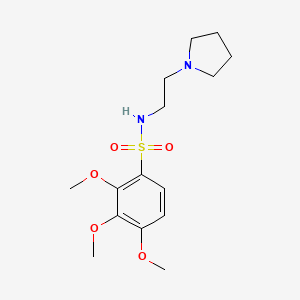
Benzenesulfonamide, N-(2-(1-pyrrolidinyl)ethyl)-2,3,4-trimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonamide, N-(2-(1-pyrrolidinyl)ethyl)-2,3,4-trimethoxy- is a complex organic compound that features a benzenesulfonamide core with a pyrrolidinyl ethyl group and three methoxy groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2-(1-pyrrolidinyl)ethyl)-2,3,4-trimethoxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzenesulfonamide Core: This can be achieved by reacting benzenesulfonyl chloride with an amine under basic conditions.
Introduction of the Pyrrolidinyl Ethyl Group: This step involves the alkylation of the benzenesulfonamide with a suitable pyrrolidinyl ethyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions
Benzenesulfonamide, N-(2-(1-pyrrolidinyl)ethyl)-2,3,4-trimethoxy- can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of benzenesulfonic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzenesulfonamides.
科学的研究の応用
Benzenesulfonamide, N-(2-(1-pyrrolidinyl)ethyl)-2,3,4-trimethoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Benzenesulfonamide, N-(2-(1-pyrrolidinyl)ethyl)-2,3,4-trimethoxy- involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with biological receptors or enzymes, modulating their activity. The methoxy groups can enhance the compound’s binding affinity and specificity towards its targets. The sulfonamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
類似化合物との比較
Benzenesulfonamide, N-(2-(1-pyrrolidinyl)ethyl)-2,3,4-trimethoxy- can be compared with other similar compounds such as:
Benzenesulfonamide, N-(2-(1-pyrrolidinyl)ethyl)-: Lacks the methoxy groups, which may result in different biological activities and properties.
Benzenesulfonamide, N-(2-(1-pyrrolidinyl)ethyl)-3,4,5-trimethoxy-: The position of the methoxy groups can influence the compound’s reactivity and interactions.
Benzenesulfonamide, N-(2-(1-pyrrolidinyl)ethyl)-2,3,4-trihydroxy-: Hydroxy groups instead of methoxy groups can lead to different chemical and biological properties.
The uniqueness of Benzenesulfonamide, N-(2-(1-pyrrolidinyl)ethyl)-2,3,4-trimethoxy- lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
103595-49-9 |
|---|---|
分子式 |
C15H24N2O5S |
分子量 |
344.4 g/mol |
IUPAC名 |
2,3,4-trimethoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H24N2O5S/c1-20-12-6-7-13(15(22-3)14(12)21-2)23(18,19)16-8-11-17-9-4-5-10-17/h6-7,16H,4-5,8-11H2,1-3H3 |
InChIキー |
KGKFOLPOJITQOL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NCCN2CCCC2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-O-[(2-Nitrophenyl)methyl]adenosine](/img/structure/B12904035.png)
![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12904044.png)
![Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12904049.png)
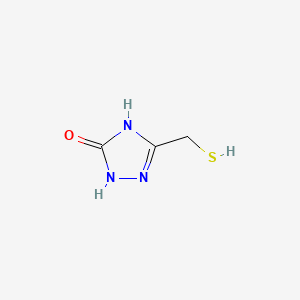
![6-[(Diphosphonomethyl)amino]pyridine-3-carboxylic acid](/img/structure/B12904057.png)
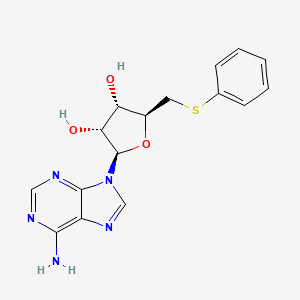
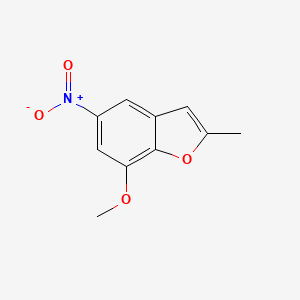
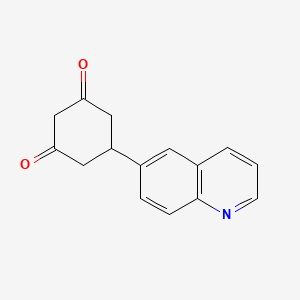
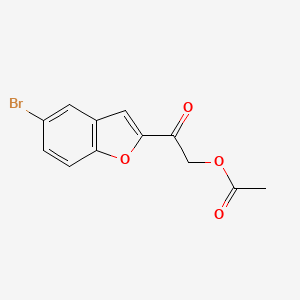
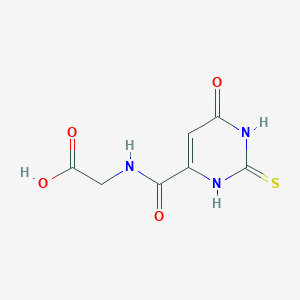
![Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl-](/img/structure/B12904084.png)

